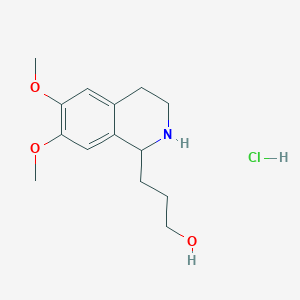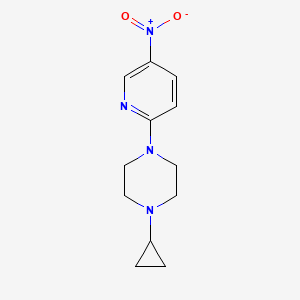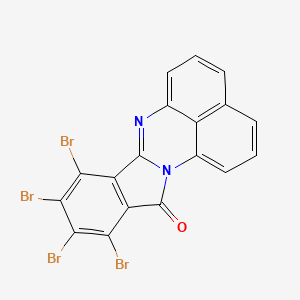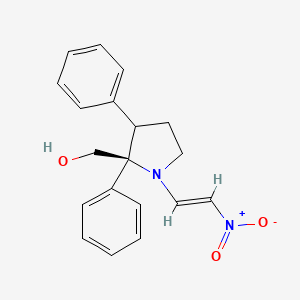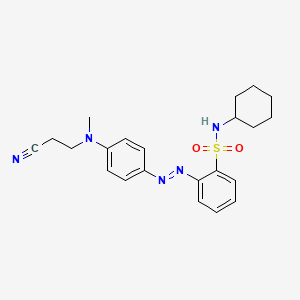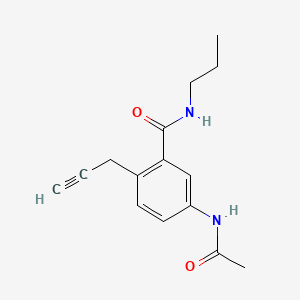
1,4-Dibutoxy-2,5-bis(2-methylbutan-2-YL)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibutoxy-2,5-bis(2-methylbutan-2-yl)benzene is an organic compound with the molecular formula C24H42O2 It is characterized by the presence of two butoxy groups and two 2-methylbutan-2-yl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibutoxy-2,5-bis(2-methylbutan-2-yl)benzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where the benzene ring is alkylated using butyl and 2-methylbutyl groups in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to achieve high yields and minimize by-products. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibutoxy-2,5-bis(2-methylbutan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the butoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halides or amines.
Scientific Research Applications
1,4-Dibutoxy-2,5-bis(2-methylbutan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dibutoxy-2,5-bis(2-methylbutan-2-yl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene: Similar structure but with methoxy groups instead of butoxy groups.
2,5-Dibutoxybenzene-1,4-dicarbaldehyde: Contains aldehyde groups instead of 2-methylbutan-2-yl groups.
Uniqueness
1,4-Dibutoxy-2,5-bis(2-methylbutan-2-yl)benzene is unique due to its specific combination of butoxy and 2-methylbutan-2-yl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
127114-43-6 |
|---|---|
Molecular Formula |
C24H42O2 |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
1,4-dibutoxy-2,5-bis(2-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C24H42O2/c1-9-13-15-25-21-17-20(24(7,8)12-4)22(26-16-14-10-2)18-19(21)23(5,6)11-3/h17-18H,9-16H2,1-8H3 |
InChI Key |
AXTFURRPIQIVBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1C(C)(C)CC)OCCCC)C(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3R)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide](/img/structure/B13755429.png)
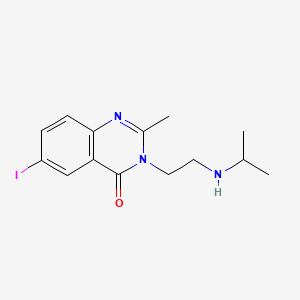
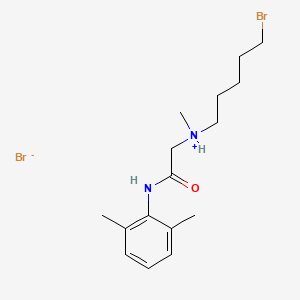

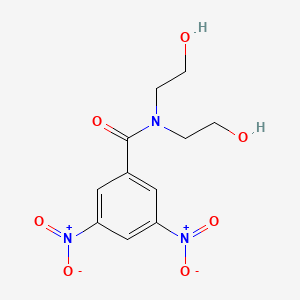

![Pyrrolo[1,2-A]quinoxalin-4-amine](/img/structure/B13755454.png)
